

Application Notes and Protocols: Synthesis and Purification of L319

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Compound of Interest

Compound Name: L319

Cat. No.: B15578489

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Abstract

L319 is a novel, biodegradable ionizable cationic lipidoid essential for the formulation of lipid nanoparticles (LNPs) for the delivery of RNA therapeutics, such as siRNA and mRNA.^{[1][2][3]} Its unique structure allows for efficient encapsulation of nucleic acids and facilitates their escape from the endosome into the cytoplasm, a critical step for therapeutic efficacy. This document provides a detailed protocol for the chemical synthesis and purification of **L319**, intended for use in research and preclinical development.

Introduction

The delivery of nucleic acid-based therapeutics presents a significant challenge due to the inherent instability and poor cellular uptake of these macromolecules. Lipid nanoparticles have emerged as a leading delivery platform, with ionizable cationic lipids being a key innovation. **L319** is a state-of-the-art ionizable lipid that is distinguished by its biodegradability, which contributes to a favorable safety profile and rapid elimination from the body.^{[4][5]} This protocol outlines the multi-step synthesis of **L319** and the subsequent purification process to achieve the high purity required for formulation and in vivo applications.

Data Presentation

Table 1: Physicochemical Properties of **L319**

Property	Value	Reference
IUPAC Name	Di((Z)-Non-2-en-1-yl) 9-((4-(dimethylamino)butanoyl)oxy)heptadecanedioate	[1]
CAS Number	1351586-50-9	[1]
Molecular Formula	C41H75NO6	[1]
Molecular Weight	678.05 g/mol	[1]
pKa	6.38	[2][3]
Purity	>95%	[1][4]
Appearance	Liquid	[1]
Solubility	Soluble in DMSO, DCM, DMF, Hexane, Ethanol, THF	[2]

Table 2: Summary of **L319** Synthesis and Purification

Step	Description	Expected Yield	Purity
1	Synthesis of Heptadecanedioic acid mono-tert-butyl ester	Quantitative	Intermediate
2	Synthesis of Di((Z)-non-2-en-1-yl) heptadecanedioate	~85%	Intermediate
3	Synthesis of Di-tert-butyl 9-hydroxyheptadecanedioate	~70%	Intermediate
4	Synthesis of Di-tert-butyl 9-((4-(dimethylamino)butan-1-yl)oxy)heptadecanedioate	~90%	Intermediate
5	Synthesis of L319	~95%	Crude
6	Purification by Column Chromatography	>80% (of crude)	>95%

Experimental Protocols

Synthesis of L319

The synthesis of **L319** is a multi-step process as described by Maier, M.A., et al. (2013). The following protocol is an adaptation of the methods described therein.

Materials:

- Heptadecanedioic acid
- tert-Butyl acetate

- Perchloric acid
- Oxalyl chloride
- (Z)-Non-2-en-1-ol
- Pyridine
- Dichloromethane (DCM)
- Lithium diisopropylamide (LDA)
- Di-tert-butyl adipate
- Sodium borohydride (NaBH₄)
- Methanol (MeOH)
- 4-(Dimethylamino)butyric acid hydrochloride
- Dicyclohexylcarbodiimide (DCC)
- 4-(Dimethylamino)pyridine (DMAP)
- Trifluoroacetic acid (TFA)
- Silica gel for column chromatography
- Hexanes
- Ethyl acetate

Step 1: Synthesis of Heptadecanedioic acid mono-tert-butyl ester

- Dissolve heptadecanedioic acid in tert-butyl acetate.
- Add a catalytic amount of perchloric acid.
- Stir the reaction mixture at room temperature for 24 hours.

- Quench the reaction with water and extract the product with ethyl acetate.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.

Step 2: Synthesis of Di((Z)-non-2-en-1-yl) heptadecanedioate

- To a solution of heptadecanedioic acid in DCM, add oxalyl chloride and a catalytic amount of DMF at 0 °C.
- Stir for 2 hours at room temperature.
- Remove the solvent under reduced pressure.
- Dissolve the resulting diacid chloride in DCM and add (Z)-non-2-en-1-ol and pyridine.
- Stir at room temperature overnight.
- Wash the reaction mixture with water, 1M HCl, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

Step 3: Synthesis of Di-tert-butyl 9-hydroxyheptadecanedioate

- Prepare a solution of LDA in THF at -78 °C.
- Add a solution of di-tert-butyl adipate in THF dropwise.
- Stir for 30 minutes, then add a solution of the product from Step 2 in THF.
- Allow the reaction to warm to room temperature and stir for 12 hours.
- Reduce the product with NaBH₄ in methanol at 0 °C.
- Work up the reaction by adding water and extracting with ethyl acetate.
- Purify the crude product by column chromatography.

Step 4: Synthesis of Di-tert-butyl 9-((4-(dimethylamino)butanoyl)oxy)heptadecanedioate

- Dissolve the product from Step 3, 4-(dimethylamino)butyric acid hydrochloride, and DMAP in DCM.
- Add DCC at 0 °C and stir at room temperature for 18 hours.
- Filter the reaction mixture and concentrate the filtrate.
- Purify the residue by column chromatography.

Step 5: Synthesis of **L319**

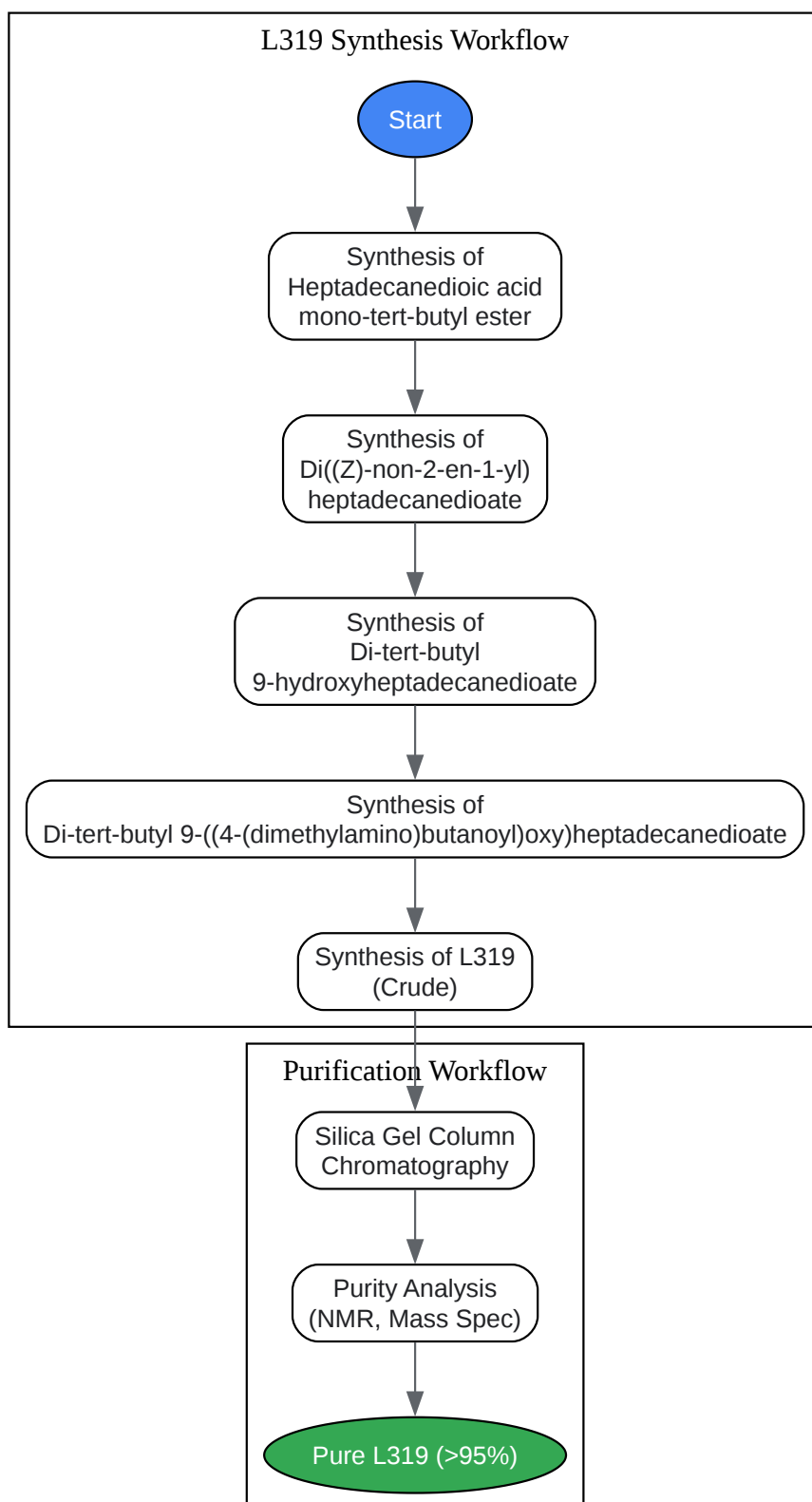
- Treat the product from Step 4 with a mixture of TFA and DCM (1:1) for 2 hours.
- Remove the solvent and excess TFA under reduced pressure to yield crude **L319**.

Purification of **L319**

High purity **L319** is obtained by silica gel column chromatography.

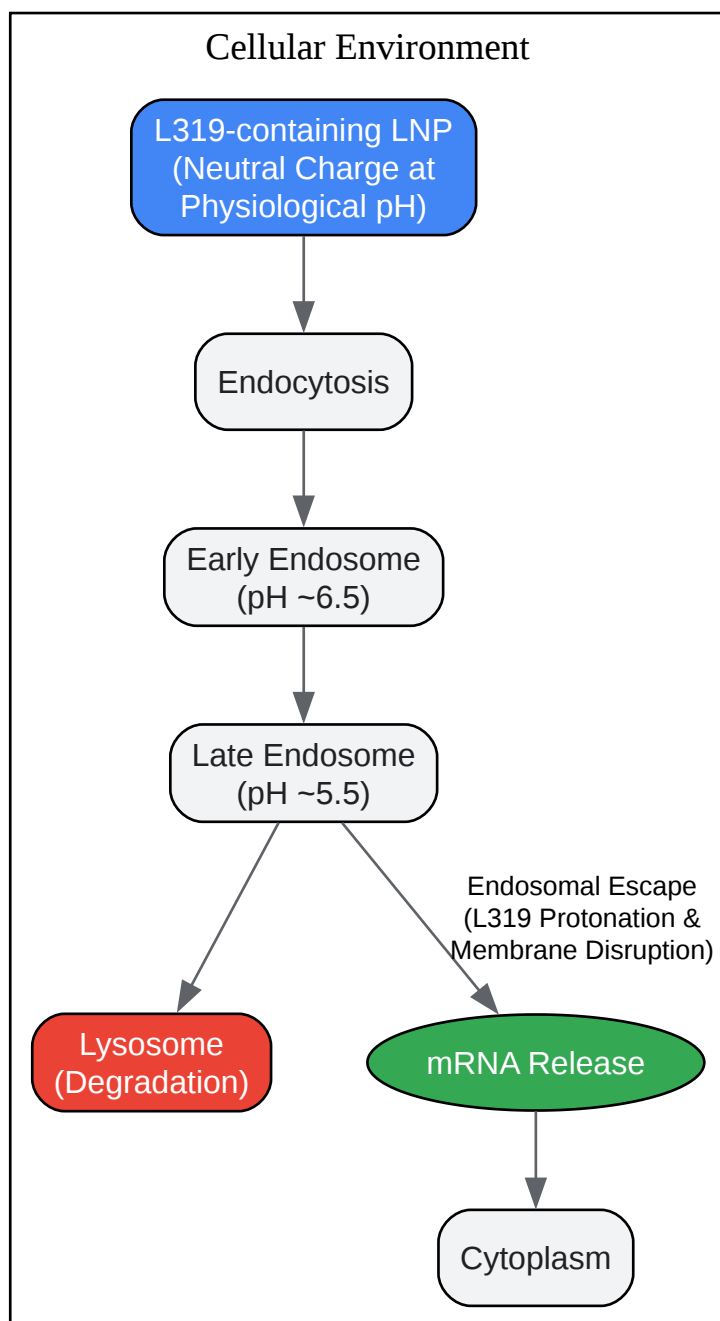
- Column Preparation: Pack a glass column with silica gel slurried in hexanes.
- Sample Loading: Dissolve the crude **L319** in a minimal amount of the initial mobile phase and load it onto the column.
- Elution: Elute the column with a gradient of ethyl acetate in hexanes. The exact gradient will depend on the scale of the reaction and should be optimized using thin-layer chromatography (TLC).
- Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.
- Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield **L319** as a liquid.
- Purity Analysis: Confirm the purity of the final product by ¹H NMR and mass spectrometry. A purity of >95% is desired.

Mandatory Visualization



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Caption: Workflow for the synthesis and purification of **L319**.



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Caption: LNP cellular uptake and endosomal escape mechanism.[1][6]

Conclusion

This protocol provides a comprehensive guide for the synthesis and purification of the ionizable lipid **L319**. Adherence to these procedures is critical for obtaining high-purity material suitable

for the formulation of lipid nanoparticles for research and therapeutic applications. The biodegradability and efficacy of **L319** make it a valuable tool in the advancement of RNA-based medicines.

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